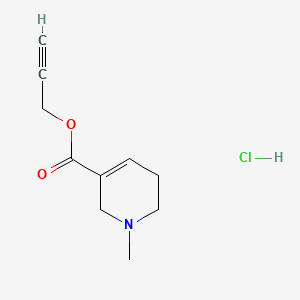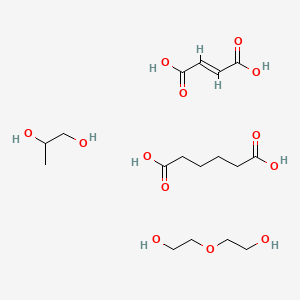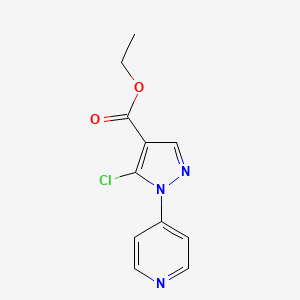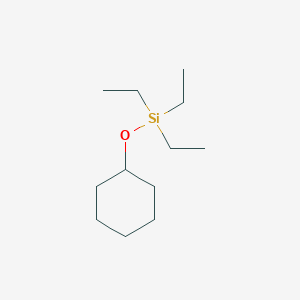![molecular formula C18H37N3O2 B14143424 3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide CAS No. 4097-86-3](/img/structure/B14143424.png)
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide is an organic compound characterized by its unique structure, which includes an amino group, a dodecyl chain, and a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide typically involves a multi-step process. One common method includes the reaction of dodecylamine with acryloyl chloride to form an intermediate, which is then reacted with 3-aminopropanoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dodecyl chain can interact with lipid membranes, potentially disrupting their structure and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in having an amino group and a propyl chain but differs in having triethoxysilane groups.
3-Aminopropylthioacetamide: Similar in having an amino group and a propyl chain but differs in having a thioacetamide group.
Uniqueness
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide is unique due to its combination of an amino group, a dodecyl chain, and a propanamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
4097-86-3 |
|---|---|
Formule moléculaire |
C18H37N3O2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
3-[(3-amino-3-oxopropyl)-dodecylamino]propanamide |
InChI |
InChI=1S/C18H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-21(15-12-17(19)22)16-13-18(20)23/h2-16H2,1H3,(H2,19,22)(H2,20,23) |
Clé InChI |
AORVMRCQHAOOBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)


![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)






![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)

![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)
